molecular formula C37H35BrN4O3 B10831240 4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

Cat. No.: B10831240
M. Wt: 663.6 g/mol
InChI Key: WSOJDUFWINGDJI-UHFFFAOYSA-N
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Description

YS-370 is a potent, high selective, and orally active inhibitor of P-glycoprotein (P-gp). It also shows moderate inhibition against CYP3A4. YS-370 effectively reverses multidrug resistance to paclitaxel and colchicine and exhibits stronger antitumor activity in combination with paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YS-370 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for YS-370 are not explicitly detailed in the available sources. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control measures .

Chemical Reactions Analysis

Types of Reactions

YS-370 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of YS-370 include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction .

Major Products

The major products formed from the reactions of YS-370 include its oxidized, reduced, and substituted derivatives. These products retain the core structure of YS-370 while exhibiting different chemical properties .

Scientific Research Applications

YS-370 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study P-glycoprotein inhibition and multidrug resistance mechanisms.

    Biology: Employed in cellular assays to investigate the effects of P-glycoprotein inhibition on cell viability and drug resistance.

    Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents like paclitaxel and colchicine by reversing multidrug resistance.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

YS-370 exerts its effects by inhibiting P-glycoprotein, a membrane transporter protein involved in drug efflux. By inhibiting P-glycoprotein, YS-370 increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The compound also stimulates P-glycoprotein ATPase activity and moderately inhibits CYP3A4, an enzyme involved in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YS-370

YS-370 is unique in its high selectivity and oral activity as a P-glycoprotein inhibitor. It effectively reverses multidrug resistance to paclitaxel and colchicine and exhibits stronger antitumor activity in combination with paclitaxel. Its moderate inhibition against CYP3A4 further distinguishes it from other similar compounds .

Properties

Molecular Formula

C37H35BrN4O3

Molecular Weight

663.6 g/mol

IUPAC Name

4-[3-[4-[1-[(2-bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine

InChI

InChI=1S/C37H35BrN4O3/c1-43-33-23-31-29(22-34(33)45-19-9-16-41-17-20-44-21-18-41)36(40-25-39-31)35-28-13-6-8-15-32(28)42(24-27-12-5-7-14-30(27)38)37(35)26-10-3-2-4-11-26/h2-8,10-15,22-23,25H,9,16-21,24H2,1H3

InChI Key

WSOJDUFWINGDJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2C3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Br)C6=CC=CC=C6)OCCCN7CCOCC7

Origin of Product

United States

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